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molecular formula C8H6N2O B1310079 1,6-naphthyridin-5(6H)-one CAS No. 23616-31-1

1,6-naphthyridin-5(6H)-one

Cat. No. B1310079
M. Wt: 146.15 g/mol
InChI Key: WTYLPQUOPMMOQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08765760B2

Procedure details

A solution of 1,6-naphthyridin-5(6H)-one (500 mg, 3.42 mmol) in POCl3 (10 mL) was stirred at 100° C. for 14 h. POCl3 was removed under reduced pressure. The residue was dissolved with DCM (40 mL), and the solution was stirred at 0° C. Then aqueous Na2CO3 was added cautiously to adjust pH to 6-7. Then the organic phase was separated from the aqueous phase, and the aqueous phase was extracted with EtOAc (4×15 mL). The combined organic layers were washed with brine (100 mL), dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure to give 5-chloro-1,6-naphthyridine as a yellow solid (533 mg, yield 95%). ESI MS: m/z 165 [M+H]+.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[CH:9]=[CH:8][NH:7][C:6](=O)[C:5]=2[CH:4]=[CH:3][CH:2]=1.O=P(Cl)(Cl)[Cl:14]>>[Cl:14][C:6]1[N:7]=[CH:8][CH:9]=[C:10]2[C:5]=1[CH:4]=[CH:3][CH:2]=[N:1]2

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
N1=CC=CC=2C(NC=CC12)=O
Name
Quantity
10 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the solution was stirred at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
POCl3 was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved with DCM (40 mL)
ADDITION
Type
ADDITION
Details
Then aqueous Na2CO3 was added cautiously
CUSTOM
Type
CUSTOM
Details
Then the organic phase was separated from the aqueous phase
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with EtOAc (4×15 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=C2C=CC=NC2=CC=N1
Measurements
Type Value Analysis
AMOUNT: MASS 533 mg
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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